
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is a deuterated analog of 4-hydroxybutyric acid, where the phenyl ring is substituted with deuterium atoms. This compound is often used in scientific research due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt typically involves the deuteration of 4-chlorophenyl compounds followed by the introduction of the hydroxybutyric acid moiety. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other reagents. The process is optimized to maximize yield and purity while minimizing the cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl-d4)-4-oxobutyric acid.
Reduction: Formation of 3-(4-Chlorophenyl-d4)-4-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound may interact with enzymes and receptors, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clofibric-d4 Acid (4-chlorophenyl-d4): Another deuterated analog used in metabolic studies.
3-(4-Chlorophenyl)glutaric Anhydride-[d4]: Used in organic chemistry and metabolic research.
Uniqueness
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is unique due to its specific deuteration pattern and the presence of the hydroxybutyric acid moiety. This combination provides distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H10ClNaO3 |
|---|---|
Molekulargewicht |
240.65 g/mol |
IUPAC-Name |
sodium;3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/i1D,2D,3D,4D; |
InChI-Schlüssel |
YNPCWJFLKBMRIL-FOMJDCLLSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)[O-])CO)[2H])[2H])Cl)[2H].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





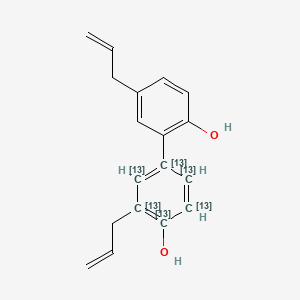
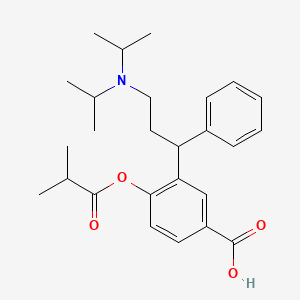
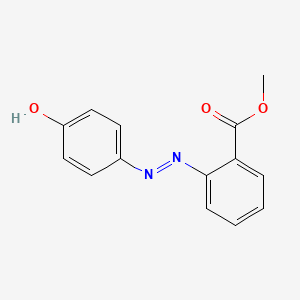
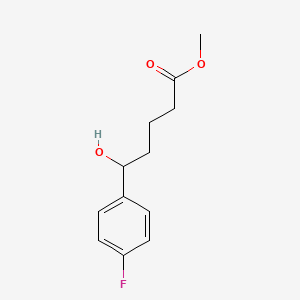
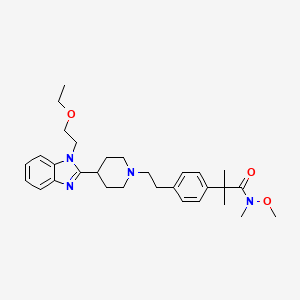
![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)


